

# physical and chemical properties of 5-Chlorosulfonyl-2-methoxybenzoic acid

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## Compound of Interest

Compound Name: 5-Chlorosulfonyl-2-methoxybenzoic acid

Cat. No.: B1595918

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An In-depth Technical Guide to **5-Chlorosulfonyl-2-methoxybenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: A Bifunctional Linchpin in Synthetic Chemistry

**5-Chlorosulfonyl-2-methoxybenzoic acid** (CAS No: 51904-91-7) is a highly versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.<sup>[1]</sup> Its structure is distinguished by the presence of two key functional groups on a benzene ring: a highly reactive sulfonyl chloride and a carboxylic acid. This unique arrangement allows for selective, sequential reactions, making it a valuable building block for creating complex molecular architectures.

The primary utility of this compound lies in its role as a precursor to a wide array of sulfonamide derivatives.<sup>[2]</sup> Sulfonamides are a critical class of compounds in drug discovery, known for their antibacterial, diuretic, and anticonvulsant properties. The ability to readily introduce a sulfonamide moiety, while retaining a carboxylic acid handle for further modification, positions **5-Chlorosulfonyl-2-methoxybenzoic acid** as a strategic intermediate in the synthesis of novel therapeutic agents, such as the dopamine D2 and D3 receptor antagonist, S-(-)-Sulpiride.<sup>[2]</sup> This guide provides a comprehensive overview of its physical, chemical, and safety properties, grounded in established scientific principles and experimental data.

## Physicochemical Properties

The fundamental physicochemical properties of **5-Chlorosulfonyl-2-methoxybenzoic acid** are summarized below. It is important to note that while basic identifiers are well-documented, specific experimental values for properties such as melting point and solubility are not consistently reported in publicly available literature.

Property	Value	Source(s)
IUPAC Name	5-chlorosulfonyl-2-methoxybenzoic acid	[3]
Synonyms	5-Chlorosulphonyl-2-anisic acid	[3][4]
CAS Number	51904-91-7	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>5</sub> S	[1][3]
Molecular Weight	250.66 g/mol	[1][3]
Appearance	White to off-white solid	[2]
Purity	≥97% (typical)	[4]
Melting Point	Not available	[5]
Boiling Point	Not available	[5]
Solubility	Not readily available. Expected to be soluble in polar organic solvents and react with protic solvents like water and alcohols.	

## Chemical Properties and Reactivity: A Tale of Two Functional Groups

The chemistry of **5-Chlorosulfonyl-2-methoxybenzoic acid** is dominated by the distinct and differential reactivity of its sulfonyl chloride and carboxylic acid moieties. Understanding this duality is critical for its strategic application in multi-step synthesis.

## The Sulfonyl Chloride: The Dominant Reactive Center

The sulfonyl chloride group ( $-\text{SO}_2\text{Cl}$ ) is a powerful electrophile. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to nucleophilic attack.

**Causality of Reactivity:** This electrophilicity is the cornerstone of its primary application: the synthesis of sulfonamides. The reaction proceeds via a nucleophilic acyl substitution-like mechanism:

- **Nucleophilic Attack:** A primary or secondary amine, acting as the nucleophile, attacks the electrophilic sulfur atom.
- **Leaving Group Departure:** The chlorine atom, a good leaving group, is eliminated.
- **Deprotonation:** A base (often excess amine or a non-nucleophilic base like pyridine) removes the proton from the nitrogen atom to yield the stable sulfonamide.

This reaction is robust and high-yielding, making it a favored method in medicinal chemistry for coupling molecular fragments.<sup>[2]</sup> Tertiary amines do not react as they lack the necessary proton for the final deprotonation step.

## The Carboxylic Acid: The Modifiable Anchor

The carboxylic acid group ( $-\text{COOH}$ ) imparts acidity and provides a secondary site for functionalization. While it can be deprotonated by a strong base, its electrophilic carbon is significantly less reactive than the sulfonyl chloride's sulfur atom.

**Causality of Reactivity:** This differential reactivity is key to its utility. One can selectively react the sulfonyl chloride group while leaving the carboxylic acid intact. The carboxylic acid can then be used for subsequent transformations, such as:

- **Esterification:** Reaction with an alcohol under acidic conditions (Fischer esterification) to form an ester.
- **Amidation:** Reaction with an amine to form an amide. This typically requires the use of a coupling agent (e.g., DCC, EDC) to first activate the carboxylic acid by converting the  $-\text{OH}$  into a better leaving group.

This allows for a modular approach to synthesis, where the sulfonamide portion can be installed first, followed by modifications at the carboxylic acid position to build molecular diversity.

Caption: Reactivity flowchart for **5-Chlorosulfonyl-2-methoxybenzoic acid**.

## Synthesis and Experimental Protocols

The most direct synthesis of **5-Chlorosulfonyl-2-methoxybenzoic acid** involves the electrophilic aromatic substitution (chlorosulfonation) of 2-methoxybenzoic acid (o-anisic acid).

### Protocol: Synthesis via Chlorosulfonation of o-Anisic Acid

This protocol is a self-validating system as it relies on a well-established and high-yielding electrophilic aromatic substitution reaction.

Materials:

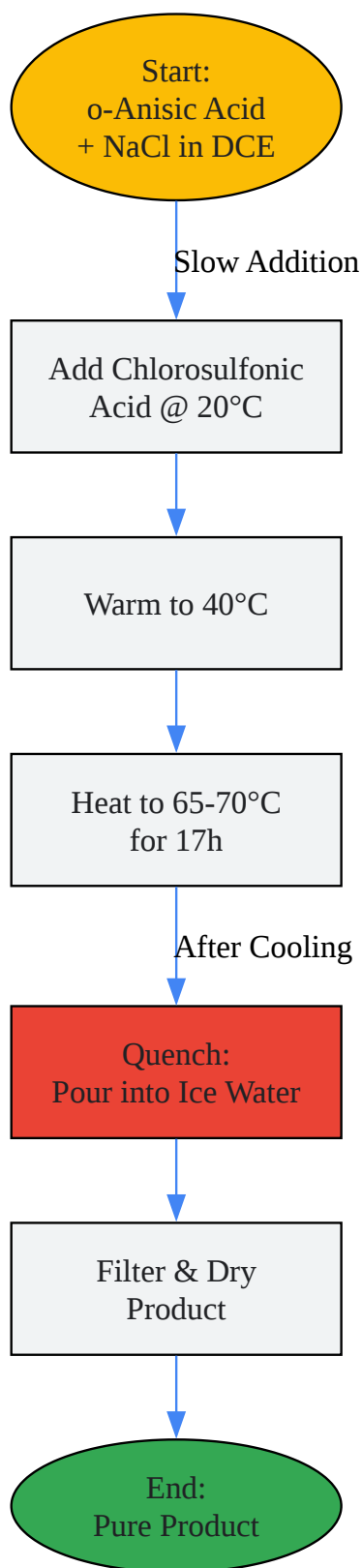
- o-Anisic acid (2-methoxybenzoic acid)
- Chlorosulfonic acid
- 1,2-Dichloroethane (DCE)
- Sodium chloride
- Ice water

Procedure:

- Combine 2-methoxybenzoic acid (1.0 eq), sodium chloride (0.65 eq), and 1,2-dichloroethane in a reaction vessel equipped with a stirrer and addition funnel.
- Cool the mixture to 20°C.
- Over a period of 6 hours, add chlorosulfonic acid (4.0 eq) dropwise while maintaining the temperature at 20°C. Causality Note: Slow addition is crucial to control the highly exothermic

reaction and prevent side product formation.

- After the addition is complete, warm the mixture to 40°C for 1 hour, then increase the temperature to 65-70°C.
- Maintain the reaction at 65-70°C for 17 hours, monitoring for completion by TLC or HPLC.
- Cool the reaction mixture to room temperature.
- Carefully pour the cooled reaction mixture into a beaker containing ice water (approx. 10 volumes). Safety Note: This step must be performed slowly in a fume hood as it generates HCl gas.
- The product will precipitate as a colorless solid.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield **5-Chlorosulfonyl-2-methoxybenzoic acid**.



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Caption: Experimental workflow for the synthesis of the title compound.

## Spectroscopic and Analytical Characterization

Structural confirmation is typically achieved using a combination of spectroscopic methods.

- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for confirming the presence of the key functional groups.
  - $\sim 3000\text{ cm}^{-1}$  (broad): O-H stretch of the carboxylic acid.
  - $\sim 1700\text{ cm}^{-1}$  (strong): C=O stretch of the carboxylic acid.
  - $1370\text{-}1385\text{ cm}^{-1}$  (strong, asymmetric) &  $1170\text{-}1185\text{ cm}^{-1}$  (strong, symmetric): S=O stretches of the sulfonyl chloride group.
  - $\sim 1250\text{ cm}^{-1}$ : C-O stretch of the methoxy group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Expected signals would include a singlet for the methoxy ( $-\text{OCH}_3$ ) protons around 3.9-4.1 ppm, distinct signals for the three aromatic protons in the 7.5-8.5 ppm range, and a broad singlet for the acidic carboxylic proton ( $>10\text{ ppm}$ ), which may be exchangeable with  $\text{D}_2\text{O}$ .
  - $^{13}\text{C}$  NMR: The spectrum would show eight distinct carbon signals, including the carbonyl carbon ( $\sim 165\text{-}170\text{ ppm}$ ), aromatic carbons ( $110\text{-}140\text{ ppm}$ ), and the methoxy carbon ( $\sim 56\text{ ppm}$ ). Spectral data for this compound is available in curated databases.[\[3\]](#)
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak  $[\text{M}]^+$  would be observed at  $m/z$  250 (for  $^{35}\text{Cl}$ ) and 252 (for  $^{37}\text{Cl}$ ) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

## Safety and Handling

**5-Chlorosulfonyl-2-methoxybenzoic acid** is a reactive and corrosive chemical that must be handled with appropriate precautions.

Hazard Class	Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	GHS05	Danger	H314: Causes severe skin burns and eye damage.[3]
Serious Eye Damage	GHS05	Danger	H318: Causes serious eye damage.

#### Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
- Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

#### Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
- Keep away from moisture, as the sulfonyl chloride group will readily hydrolyze to the corresponding sulfonic acid.
- Incompatible materials include strong bases, strong oxidizing agents, and water.

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